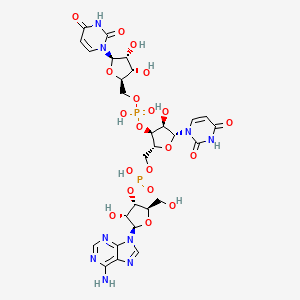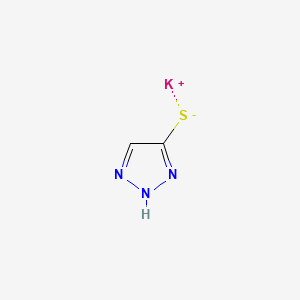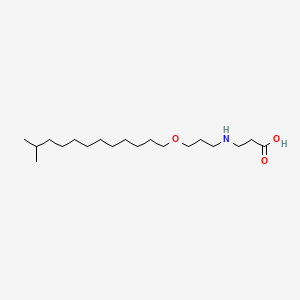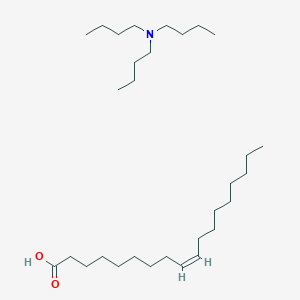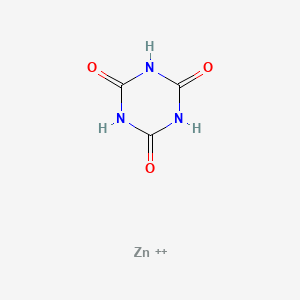
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt: is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structure, which includes a triazine ring with three keto groups and a zinc ion. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt typically involves the reaction of cyanuric acid with zinc salts under controlled conditions. The general reaction can be represented as follows:
Starting Materials: Cyanuric acid and zinc chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Cyanuric acid is dissolved in water, and zinc chloride is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Cyanuric acid and zinc chloride are continuously fed into the reactor.
Temperature Control: The reactor temperature is precisely controlled to maintain optimal reaction conditions.
Product Recovery: The product is continuously removed from the reactor, filtered, and dried using industrial drying equipment.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt involves its ability to form stable complexes with metal ions. The triazine ring and keto groups provide multiple coordination sites for binding with metal ions, making it effective in capturing and removing heavy metals from solutions. The zinc ion also plays a crucial role in stabilizing the structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt hydrate
- Trimercapto-s-triazine
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt is unique due to its zinc ion, which provides additional stability and reactivity compared to similar compounds. The presence of zinc enhances its ability to form stable complexes with various metal ions, making it more effective in applications such as water treatment and metal ion capture.
Properties
CAS No. |
24468-28-8 |
|---|---|
Molecular Formula |
C3H3N3O3Zn+2 |
Molecular Weight |
194.5 g/mol |
IUPAC Name |
zinc;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Zn/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+2 |
InChI Key |
GDVNODJYFJDZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



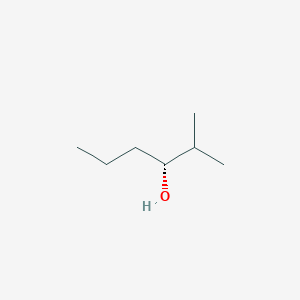
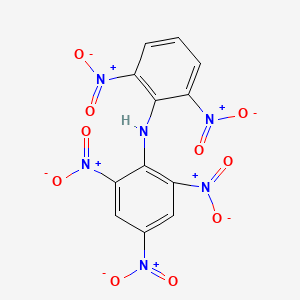

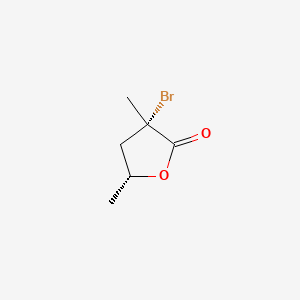
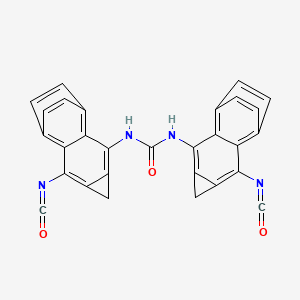
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
